Product packaging for 2-Ethyl-4-nitrophenol(Cat. No.:CAS No. 34105-70-9)

2-Ethyl-4-nitrophenol

Cat. No.: B3051496
CAS No.: 34105-70-9
M. Wt: 167.16 g/mol
InChI Key: YKTXVKQLETVLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-nitrophenol (CAS Number: 34105-70-9) is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It belongs to the class of nitrophenol compounds, which are primarily synthetic and introduced into the environment through industrial activities . These compounds are utilized in the synthesis of a diverse array of products such as dyes, polymers, pesticides, and explosives . The electron-withdrawing nitro group contributes to the compound's persistence, leading to its classification as a priority pollutant by environmental agencies . Consequently, this compound serves as a valuable subject for research in environmental remediation, including studies on its behavior, degradation, and removal from contaminated sites . Beyond environmental science, this specific alkylated nitrophenol provides deeper insights into how different substituents affect the chemical, physical, and biological properties of the parent nitrophenol molecule, making it relevant for investigations in organic synthesis and reaction kinetics . The compound requires careful handling and is classified with the signal word "Danger" according to GHS standards . ATTENTION: This product is for research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B3051496 2-Ethyl-4-nitrophenol CAS No. 34105-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTXVKQLETVLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187701
Record name Phenol, 2-ethyl-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34105-70-9
Record name 2-Ethyl-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34105-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-ethyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034105709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-ethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Ethyl 4 Nitrophenol and Its Derivatives

Established Synthetic Pathways to 2-Ethyl-4-nitrophenol

The traditional and most direct method for synthesizing this compound is through the nitration of 2-ethylphenol (B104991). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for producing nitroaromatic compounds.

Nitration Reactions in the Synthesis of Substituted Phenols

The nitration of phenolic compounds is a well-established process. In the case of 2-ethylphenol, the hydroxyl (-OH) and ethyl (-C2H5) groups on the aromatic ring direct the incoming nitro group (-NO2) primarily to the positions ortho and para to the hydroxyl group. The presence of the ethyl group at position 2 steers the nitration to the para position (position 4), yielding this compound.

Conventional nitration often employs a mixture of concentrated nitric acid and sulfuric acid. However, research has focused on developing milder and more selective methods. For instance, the nitration of 2-ethylphenol has been achieved using reagents like sodium nitrate (B79036) in the presence of an acid catalyst. prepchem.com One specific method involves reacting 2-ethylphenol with sodium nitrate and concentrated hydrochloric acid in a mixture of water and ether at room temperature over an extended period. prepchem.com

Another approach involves the use of metal nitrates, such as strontium nitrate, in the presence of silica-supported sulfuric acid under solvent-free conditions, which has been shown to produce para-nitrated phenols with high yields. researchgate.net For example, the nitration of 2-ethylphenol using this system resulted in a 70% yield of the para-nitro product. researchgate.net

Alkylation Strategies for Phenolic Compounds

An alternative, though less common, synthetic route to this compound is the alkylation of 4-nitrophenol (B140041). This involves introducing an ethyl group onto the aromatic ring of 4-nitrophenol. This Friedel-Crafts alkylation reaction is generally more complex to control than nitration due to the potential for multiple alkylations and rearrangements.

The synthesis of related compounds, such as ethyl 2-(4-nitrophenoxy)acetate, has been achieved through the alkylation of p-nitrophenol with ethyl 2-bromoacetate using a phase-transfer catalyst. ijche.com This demonstrates the feasibility of attaching alkyl chains to the phenolic oxygen, though direct C-alkylation of the aromatic ring presents different challenges. The synthesis of 2-(4-Nitrophenoxy)ethyl chloride also proceeds via the reaction of 4-nitrophenol with 2-(benzenesulphonyloxy)ethyl chloride in the presence of potassium carbonate. prepchem.com These examples highlight alkylation strategies on the hydroxyl group of nitrophenols, which are distinct from the C-alkylation required for this compound synthesis.

Catalytic Approaches in this compound Synthesis

The use of catalysts in the synthesis of nitrophenols is a key area of research, aiming to improve reaction efficiency, selectivity, and environmental footprint. Catalysts can facilitate nitration under milder conditions and with greater control over the final product distribution.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key variables include temperature, reaction time, and the concentration of reactants and catalysts.

Studies on the nitration of phenol (B47542) have shown that controlling physical parameters can lead to economical and selective synthesis. For example, the reaction between phenol and diluted nitric acid at 20°C for one hour can produce a high yield of nitrophenols. ppaspk.org The optimization of reaction conditions, such as the molar ratios of substrates to catalysts and reducing agents, as well as temperature and stirring rate, has been shown to significantly impact the performance of catalytic reactions for nitrophenol derivatives. royalsocietypublishing.orgnih.govacs.org For instance, in the reduction of 4-nitrophenol, a model reaction, careful optimization of these parameters is essential to achieve the best catalyst performance. royalsocietypublishing.org

The following table illustrates the effect of reaction conditions on the nitration of phenols from a study focused on economical synthesis without costly catalysts.

ReactantNitrating AgentTemperature (°C)Reaction Time (hours)Yield (%)Ortho/Para Selectivity
98% Phenol32.5% Nitric Acid20 ± 219177% ortho, 14% para

Investigation of Catalyst Systems for Nitrophenol Production

A variety of catalyst systems have been investigated for the production of nitrophenols. Solid acid catalysts are a promising alternative to traditional liquid acids like sulfuric acid, as they are often less corrosive, reusable, and can lead to improved selectivity. crimsonpublishers.com

Examples of solid acid catalysts used in phenol nitration include:

Metal-modified montmorillonite (B579905) KSF organic-chemistry.org

Yb-Mo-montmorillonite KSF impregnated with metal salts arkat-usa.org

Phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) with dilute nitric acid acs.org

Silica-supported catalysts ciac.jl.cn

Gamma-alumina crimsonpublishers.com

The use of metal-modified montmorillonite KSF has been shown to be effective for the nitration of phenolic compounds with 60% nitric acid, offering good stability and high catalytic activity. organic-chemistry.org Similarly, Yb-Mo-HKSF catalysts impregnated with metal salts have demonstrated high stability and catalytic ability in the nitration of various substituted phenols under mild conditions. arkat-usa.org Phase-transfer catalysts have also been employed for the selective nitration of phenols using dilute nitric acid, with tetrabutylammonium bromide being particularly effective. acs.org

The table below summarizes the performance of different catalyst systems in the nitration of phenol.

Catalyst SystemNitrating AgentKey Findings
Metal-modified montmorillonite KSF60% Nitric AcidGood stability, high activity, reusable. organic-chemistry.org
Yb-Mo-HKSF with metal saltsNitric AcidHigh stability and catalytic ability under mild conditions, reusable. arkat-usa.org
Tetrabutylammonium bromide (TBAB)6 wt% Nitric AcidHighly selective nitration under mild conditions. acs.org
Gamma-aluminaDilute Nitric AcidRemarkable ortho-selectivity in liquid phase nitration. crimsonpublishers.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nitrophenols to develop more environmentally benign processes. researchgate.net This involves the use of less hazardous reagents, alternative solvents, and energy-efficient methods.

One green approach to nitration involves replacing hazardous nitrating agents like concentrated nitric and sulfuric acids with greener alternatives such as calcium nitrate and glacial acetic acid. wjpmr.com This method has been shown to be effective for the nitration of phenol, offering a higher yield compared to conventional methods and aligning with the principles of green chemistry. wjpmr.com The use of solid acid catalysts, as mentioned previously, also contributes to greener synthesis by reducing waste and allowing for catalyst recycling. organic-chemistry.org

The development of eco-friendly nitration reactions that avoid strong acids is a key goal. wjpmr.com Methodologies utilizing reagents like sodium nitrite (B80452) have been explored to improve the environmental profile of nitrophenol synthesis. researchgate.net The search for sustainable catalytic systems, such as those based on earth-abundant metals like copper, for reactions involving nitrophenols is also an active area of research. bohrium.comrsc.org

Development of Environmentally Benign Synthetic Routes

Traditional methods for the nitration of phenols, including 2-ethylphenol, often rely on the use of a corrosive mixture of concentrated nitric acid and sulfuric acid. This process generates significant acidic waste, posing environmental challenges and requiring costly treatment. In response, research has shifted towards developing greener, more sustainable synthetic routes that utilize solid acid catalysts and milder reaction conditions.

Solid acid catalysts, such as zeolites and metal-modified clays, have emerged as a leading alternative for the regioselective nitration of phenolic compounds. organic-chemistry.orgresearchgate.netcrimsonpublishers.com These materials offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and enhanced selectivity, which minimizes the formation of unwanted isomers. organic-chemistry.org

One study demonstrated the regioselective nitration of various phenols using strontium nitrate (Sr(NO₃)₂) or benzyltriphenylphosphonium (B107652) nitrate in the presence of H₂SO₄-silica under solvent-free conditions. For 2-ethylphenol, this method showed a clear preference for nitration at the para-position relative to the hydroxyl group. researchgate.net Another approach involves using metal-modified montmorillonite KSF clay as a catalyst with 60% nitric acid, which has proven to be a stable, reusable, and highly active system for phenolic nitration. organic-chemistry.org Zeolite H-beta has also been identified as a highly active and selective catalyst for phenol nitration, promoting an environmentally friendly process with a simpler workup. researchgate.net

These catalytic systems operate by providing acidic sites that facilitate the in-situ generation of the nitronium ion (NO₂⁺) from less concentrated nitric acid, thereby avoiding the need for highly corrosive and hazardous acid mixtures. ias.ac.in The shape-selective nature of some catalysts, like zeolites, can further control the position of nitration, favoring the formation of specific isomers. ias.ac.in

Table 1: Comparison of Catalytic Systems for Phenol Nitration This table is generated based on data from multiple sources to illustrate typical results in environmentally benign nitration.

Catalyst SystemNitrating AgentKey AdvantagesTypical Selectivity for 2-AlkylphenolsReference
H₂SO₄-Silica / Sr(NO₃)₂Strontium NitrateSolvent-free conditions, mild reactionHigh ortho-selectivity researchgate.net
H₂SO₄-Silica / BTPPN*Benzyltriphenylphosphonium nitrateRecyclable nitrating agent, high efficiencyHigh para-selectivity researchgate.net
Metal-Modified Montmorillonite KSF60% Nitric AcidReusable catalyst, high stability and activityGood to excellent yields of mononitrated products organic-chemistry.org
Zeolite H-betaDilute Nitric AcidClean process, simple product isolationHigh ortho-selectivity (for phenol) researchgate.net

BTPPN: Benzyltriphenylphosphonium nitrate

Reduction of Byproduct Formation and Waste Streams

A primary goal in the modern synthesis of this compound is the minimization of byproducts and waste. Conventional nitration is often plagued by poor regioselectivity, leading to a mixture of isomers (e.g., 2-ethyl-6-nitrophenol) and di-nitrated products, which complicates purification and reduces the yield of the desired 4-nitro isomer. researchgate.net Furthermore, the strong oxidizing nature of the nitrating mixture can lead to the formation of undesired oxidation products, such as tars and quinones.

The adoption of solid acid catalysts directly addresses these issues. By offering controlled acidic environments, these catalysts can enhance regioselectivity. For instance, the nitration of 2-ethylphenol using benzyltriphenylphosphonium nitrate and H₂SO₄-silica yielded the desired 4-nitro isomer with 70% selectivity, alongside 20% of the 6-nitro isomer and 10% of the 2,6-dinitro product, demonstrating a significant preference for the para-position. researchgate.net This controlled reactivity reduces the formation of complex isomeric mixtures that are difficult and costly to separate.

Using solid catalysts also eliminates the large volumes of aqueous acid waste generated by traditional methods. organic-chemistry.orgcrimsonpublishers.com The catalysts can be filtered off after the reaction, and the solvent can be evaporated and recycled. This approach aligns with the principles of green chemistry by reducing waste at the source and improving atom economy. ias.ac.inresearchgate.net The reduction of the nitro group in 4-nitrophenols to form 4-aminophenols is another area where green chemistry principles are applied, using methods like catalytic hydrogenation over Raney Nickel or reduction with tin(II) chloride, which are cleaner than older methods involving iron in acidic media. wikipedia.org

Derivatization of this compound for Advanced Material Synthesis

This compound is a versatile building block for the synthesis of more complex molecules and materials. Its functional groups—the hydroxyl, the nitro group, and the activated aromatic ring—provide multiple reaction sites for derivatization.

Precursor Role in Functional Organic Materials

The chemical structure of this compound makes it a suitable precursor for various functional organic materials, particularly those used in dyes and polymers. The nitro group is a strong electron-withdrawing group, which, in conjugation with the electron-donating hydroxyl group, creates a "push-pull" system that is characteristic of many chromophores.

A common derivatization pathway involves the reduction of the nitro group to an amine (NH₂), yielding 2-amino-5-ethylphenol. This resulting aminophenol is a key intermediate in the synthesis of azo dyes. Diazotization of the amino group followed by coupling with other aromatic compounds (coupling components) leads to the formation of intensely colored azo compounds. A derivative, (E)-2-{N-Ethyl-4-[(4-nitrophenyl)diazenyl]anilino}ethyl acrylate (B77674), showcases the integration of a nitrophenyl azo moiety into a polymerizable acrylate monomer, indicating a pathway toward functional polymers for applications in electro-optical devices or liquid crystalline displays. researchgate.net

Furthermore, the phenolic hydroxyl group can be modified. For example, it can be converted into an ester or ether, allowing the molecule to be incorporated into polymer backbones or attached as a pendant group. Derivatives of 2-amino-6-chloro-4-nitrophenol (B3029376) have been incorporated into polymers like polyvinylpyrrolidone (B124986) for applications such as hair dyes, demonstrating the utility of nitrophenol structures in polymer science. google.com

Synthesis of Complex Ligands and Supramolecular Building Blocks

The derivatization of this compound is a critical step in the synthesis of sophisticated ligands for coordination chemistry. The most common strategy involves the reduction of the 4-nitro group to an amine, yielding 2-amino-5-ethylphenol. This amine, in conjunction with the adjacent phenolic hydroxyl group, provides an ideal framework for creating bidentate or polydentate ligands.

A prominent class of ligands derived from such aminophenols is Schiff bases. These are typically formed through the condensation reaction of the amino group with an aldehyde or ketone. mdpi.com For instance, Schiff base ligands can be synthesized from 4-nitroaniline (B120555) (a related compound) and salicylaldehyde, which subsequently form stable complexes with various transition metals like Cu(II), Co(II), and Ni(II). ingentaconnect.comtandfonline.com The resulting metal complexes often exhibit interesting catalytic, magnetic, or biological properties. The electronic properties of the ligand, influenced by substituents like the original nitro group, can tune the characteristics of the final metal complex. bohrium.com

Environmental Occurrence, Fate, and Transport of Nitrophenols

Distribution of Nitrophenols in Environmental Compartments

Nitrophenols are frequently detected in aquatic environments due to their significant water solubility and releases from industrial effluents. waterquality.gov.autidjma.tn Their entry into water systems occurs through wastewater discharges from manufacturing plants and chemical firms where they are used as intermediates. waterquality.gov.au Additionally, the microbial or photolytic degradation of certain pesticides can release nitrophenols into the water. waterquality.gov.au

Due to their solubility, nitrophenols can partition from the air into surface waters through wet deposition, such as rain and snow. cdc.gov The detection of 2-nitrophenol (B165410) and 4-nitrophenol (B140041) in rainwater confirms this transport mechanism. cdc.gov For instance, 2-nitrophenol was detected in rainwater at a concentration of 0.059 µg/L. cdc.gov Industrial effluents have been found to contain nitrophenols at a median concentration of less than 10 µg/L. cdc.gov In a notable case, 4-nitrophenol was found in the potable water supply of Ames, Iowa, at a concentration of 0.2 mg/L, likely due to contamination from coal gas plant wastes. cdc.gov

While nitrophenols are generally considered to be inherently biodegradable in water under aerobic conditions, their persistence can be a concern. who.int The half-life of nitrophenols can range from one to eight days in freshwater and from 13 to 139 days in seawater. cdc.govcdc.gov In deeper soil and groundwater, the breakdown process is significantly slower. llojibwe.org

Soil and sediment contamination by nitrophenols can occur through several pathways. Industrial manufacturing and processing sites are primary sources of nitrophenols in soils, which can lead to groundwater contamination near disposal areas. cdc.gov Agricultural application of certain pesticides, like parathion, can be an additional source of 4-nitrophenol in soil as it is a degradation product. cdc.gov Atmospheric deposition, including both wet (rain, snow) and dry deposition of vehicular exhaust, also contributes to the presence of nitrophenols in soil. cdc.gov

The persistence of nitrophenols in soil varies. Biodegradation is considered the most important fate process in soils. cdc.gov For example, the half-life of 4-nitrophenol in topsoil can be about one to three days under aerobic conditions and around 14 days under anaerobic conditions. cdc.gov In subsoils, its half-life can extend to about 40 days under aerobic conditions and is even slower under anaerobic conditions. cdc.govcdc.gov Although sorption of 4-nitrophenol to soil is generally weak, it increases with the hydrogen bonding capacity of the soil and sediments. govinfo.gov This can lead to leaching from the soil and potential contamination of landfill leachate. govinfo.gov Monitoring data from 2000–2022 shows a wide range of concentrations for nitrophenols in soil and sediment.

Table 1: Concentration of Nitrophenols in Soil and Sediment (2000-2022)

Compound Concentration Range (µg/kg)
2-nitrophenol <0.3–19,000
3-nitrophenol 200
4-nitrophenol <10–34,000

Data Source: Agency for Toxic Substances and Disease Registry (ATSDR), 2023 cdc.gov

The primary sources of nitrophenols in the atmosphere are traffic activity, with releases from both gasoline and diesel vehicle exhausts, and industrial emissions. cdc.govcdc.gov They can also be formed secondarily in the atmosphere through photochemical reactions of aromatic compounds like benzene (B151609) and toluene (B28343) with nitrogen oxides. cdc.govnih.gov

The atmospheric fate of nitrophenols is governed by processes such as photolysis, settling, and wet deposition. cdc.govnih.gov Their atmospheric half-lives are estimated to be between 3 and 18 days. cdc.gov Due to their water solubility, wet deposition via rain and snow is an expected and observed partitioning mechanism, transferring these compounds from the atmosphere to surface waters and land. cdc.gov The photolysis of gas-phase nitrophenols is also a significant process and is considered a potentially important source of nitrous acid (HONO) in the atmosphere. unito.itnoaa.gov

Biotic Transformation Processes of Nitrophenols

Biodegradation in Aerobic Environments

The biodegradation of nitrophenols is a key process in their removal from contaminated environments. A diverse range of microbial communities has been shown to degrade these compounds under aerobic conditions. After an initial lag period for adaptation, microorganisms can rapidly break down nitrophenols. nih.gov Studies have demonstrated the aerobic biodegradation of 4-nitrophenol in various natural waters. nih.gov The rate of biodegradation can be influenced by the concentration of the nitrophenol. nih.gov Generally, the biodegradation of 2-nitrophenol is slower than that of 4-nitrophenol. nih.gov

Microbial communities capable of degrading nitrophenols often possess specific enzymatic machinery to initiate the breakdown of the aromatic ring. The initial steps in the aerobic degradation of nitrophenols typically involve monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols or hydroquinones, respectively. nih.gov These intermediates are then further metabolized through ring cleavage and subsequent pathways.

Numerous studies have focused on the isolation and characterization of specific microorganisms capable of utilizing nitrophenols as a sole source of carbon, nitrogen, and energy. These efforts have led to the identification of several potent bacterial strains.

Some examples of isolated nitrophenol-degrading bacteria include:

Burkholderia sp.: Strains of Burkholderia have been isolated that can degrade 2,4-dinitrophenol (B41442) and 2-chloro-4-nitrophenol (B164951). nih.govnih.gov For instance, Burkholderia sp. strain KU-46 was found to metabolize 2,4-dinitrophenol via 4-nitrophenol to 1,4-benzoquinone. nih.gov

Rhodococcus imtechensis: Strain RKJ300 of this species, isolated from pesticide-contaminated soil, can utilize 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol. researchgate.net

Cupriavidus sp.: Strain CNP-8 is capable of degrading 2-chloro-5-nitrophenol. frontiersin.org

Nocardioides nitrophenolicus: This strain has been isolated for its ability to degrade p-nitrophenol. researchgate.net

The degradation pathways in these microorganisms have been investigated, revealing the specific enzymes and metabolic intermediates involved. For example, in the aerobic degradation of 2-nitrophenol, catechol and beta-keto adipic acid have been identified as products. nih.gov For 4-nitrophenol, intermediates such as 4-nitrocatechol (B145892) and hydroquinone (B1673460) are commonly observed. nih.gov

Isolated Nitrophenol-Degrading Microorganisms and their Substrates

MicroorganismNitrophenol Substrate(s)Reference
Burkholderia sp. strain KU-462,4-Dinitrophenol nih.gov
Rhodococcus imtechensis strain RKJ3004-Nitrophenol, 2-Chloro-4-nitrophenol, 2,4-Dinitrophenol researchgate.net
Cupriavidus sp. strain CNP-82-Chloro-5-nitrophenol frontiersin.org
Nocardioides nitrophenolicusp-Nitrophenol researchgate.net
Burkholderia sp. strain RKJ 8002-Chloro-4-nitrophenol nih.gov
Enzymatic Pathways in Aerobic Biodegradation (e.g., Monooxygenases, Dioxygenases)

Biodegradation in Anaerobic Environments

In the absence of oxygen, the microbial degradation of nitrophenols proceeds through distinctly different mechanisms. Anaerobic processes are primarily reductive, in contrast to the oxidative pathways seen in aerobic environments.

Under anaerobic conditions, such as in flooded soils, sediments, or specialized bioreactors, the electron-withdrawing nitro group makes nitrophenols susceptible to reduction. nih.govoup.com Instead of oxygen, microorganisms in anaerobic consortia use the nitroaromatic compound as an electron acceptor. oup.com This process involves the stepwise reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov This transformation is a detoxification step, as the resulting aminophenols are generally less toxic and more amenable to further degradation than their nitrophenol precursors. oup.com The process is often carried out by diverse microbial consortia found in environments like methanogenic granular sludge. oup.com

The primary and most consistently identified metabolites of nitrophenol degradation in anaerobic environments are the corresponding aminophenols. nih.govoup.com Specifically, 4-nitrophenol is readily reduced to 4-aminophenol. nih.govwikipedia.org This transformation has been observed in various anaerobic systems, including those inoculated with digester sludge. nih.gov While the reduction to aminophenol is a rapid and efficient process, the subsequent degradation of the aminophenol itself can be slow under strictly anaerobic conditions. oup.com However, this initial reduction significantly increases the molecule's susceptibility to aerobic degradation, forming the basis for combined anaerobic-aerobic treatment strategies. oup.com

Advanced Degradation and Remediation Technologies for Nitrophenol Contaminated Media

Biological Remediation Strategies

Biological remediation leverages the metabolic processes of microorganisms and plants to break down or sequester contaminants. These strategies are often considered cost-effective and environmentally friendly alternatives to traditional chemical and physical methods.

Bioreactor Design and Performance for Nitrophenol Treatment

A two-phase sequencing batch reactor, for instance, demonstrated enhanced degradation kinetics for 4-nitrophenol (B140041) by using a biocompatible organic solvent (2-undecanone) to partition the toxic substrate from the aqueous phase containing the microbial consortium. commscope.com This design reduces substrate inhibition and can achieve high maximum removal rates, on the order of 3 mg of 4-nitrophenol per mg of volatile suspended solids per day. commscope.com Another study highlighted that p-nitrophenol could be effectively removed in granular sludge bioreactors, with performance rates increasing with higher influent concentrations. google.com

For 2-Ethyl-4-nitrophenol, the presence of the ethyl group on the benzene (B151609) ring might influence its bioavailability and susceptibility to microbial attack compared to 4-nitrophenol. The alkyl chain could potentially increase its hydrophobicity, which might affect its transfer into microbial cells or its partitioning behavior in two-phase systems. It could also present a steric hindrance to the enzymes responsible for initiating the degradation cascade. A Bordetella sp. bacterium, for example, was able to degrade 350 mg/L of p-nitrophenol within 72 hours under optimal conditions in a 12-liter bioreactor.

Table 1: Performance of Bioreactors in 4-Nitrophenol (PNP) Degradation

Bioreactor TypeMicroorganism/SystemTarget CompoundInitial ConcentrationRemoval Efficiency/RateSource
Two-Phase Sequencing Batch ReactorMixed microbial consortium4-NitrophenolNot specified~3 mg PNP/mgVSS/day commscope.com
Granular Sludge BioreactorNitrifying sludgep-NitrophenolUp to 40.1 mg/L>99% google.com
12-Liter BioreactorBordetella sp.p-Nitrophenol350 mg/L85.9% in 72 hours

Immobilized Microbial and Enzymatic Systems for Enhanced Degradation

Immobilization involves confining microorganisms or enzymes to a solid support material. This technique enhances the stability, reusability, and efficiency of the biocatalysts, making them more suitable for industrial-scale applications. Research has demonstrated the successful immobilization of various bacteria and enzymes for the degradation of nitrophenols like 4-nitrophenol and 2,4-dinitrophenol (B41442) (DNP).

For example, cells of a Pseudomonas sp. strain were immobilized using acacia gum and demonstrated effective degradation of 4-nitrophenol, with optimal conditions found at pH 7 and a temperature of 37°C. In another study, laccase immobilized on nano-porous silica (B1680970) beads achieved over 90% degradation of 2,4-DNP within 12 hours. The immobilization improved the enzyme's stability, retaining over 85% of its initial activity after 30 days. Similarly, Burkholderia cenocepacia cells immobilized on natural fibers like those from Opuntia sp. and Agave sp. showed a significant increase in the degradation of p-nitrophenol, completely degrading it at concentrations up to 100 mg/L, a level that was inhibitory to free-floating cells.

Although no specific studies detail the use of immobilized systems for this compound, these findings are highly relevant. The principles of enhanced stability and resistance to toxicity would apply. The choice of immobilization matrix and microbial strain or enzyme would need to be optimized to account for the specific chemical properties of this compound.

Table 2: Examples of Immobilized Systems for Nitrophenol Degradation

SystemBiocatalystSupport MaterialTarget CompoundKey FindingSource
Immobilized BacteriaPseudomonas sp. YPS3Acacia Gum4-NitrophenolOptimized degradation at pH 7 and 37°C.
Immobilized EnzymeLaccaseNano-porous Silica Beads2,4-Dinitrophenol>90% degradation in 12 hours; high stability.
Immobilized BacteriaBurkholderia cenocepaciaOpuntia sp. and Agave sp. fibersp-NitrophenolComplete degradation of 100 mg/L PNP.
Immobilized EnzymeLipaseMonolayered Silica Core-Shell4-Nitrophenyl AcetateActivity of 4.92 μmol/g/min in the first cycle.

Phytoremediation Potential for Nitrophenol-Impacted Sites

Phytoremediation uses plants and their associated rhizosphere microorganisms to clean up contaminated soil and water. This technology can be applied through various mechanisms, including phytoextraction (uptake and accumulation in harvestable biomass), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (breakdown by root-associated microbes).

Direct research on the phytoremediation of this compound is absent from the current scientific literature. However, studies on other nitrophenols indicate the potential of this green technology. For example, nitrophenolic compounds have been shown to be toxic to some plants, inhibiting growth and pigment synthesis, which is a critical consideration for selecting tolerant plant species. Despite this, constructed wetlands using plants like reeds (Phragmites australis) have been successfully used to treat industrial effluents containing nitroaromatic compounds. A bacterial consortium isolated from the rhizosphere of P. australis was capable of using 4-nitrophenol as its sole source of carbon and energy, highlighting the importance of the plant-microbe partnership.

For this compound, a successful phytoremediation strategy would depend on identifying plant species that are not only tolerant to its specific toxicity but also foster a microbial community capable of its degradation. The compound's transfer from soil to the plant and its potential for metabolism within the plant tissues would be key areas for future investigation.

Adsorption and Separation Techniques

Adsorption technologies are widely used for the removal of organic pollutants from aqueous media. These methods involve the mass transfer of a substance from the liquid phase to the surface of a solid adsorbent.

Application of Activated Carbon for Nitrophenol Removal

Activated carbon (AC) is a highly porous material with a large surface area, making it an extremely effective adsorbent for a wide range of organic compounds, including nitrophenols. The removal process relies on physical adsorption, where molecules are attached to the carbon surface via van der Waals forces.

While specific adsorption isotherm data for this compound on activated carbon is not available, studies on similar compounds are plentiful. For 4-nitrophenol (4-NP), activated carbon prepared from Acacia glauca sawdust showed a removal efficiency of 98.94% at an optimal pH of 6. The adsorption capacity was found to be 25.93 mg of 4-NP per gram of the adsorbent. Another study investigating various nitrophenols found that the extent of adsorption increased in the order of 4-nitrophenol < 2-nitrophenol (B165410) < 2,4-dinitrophenol, indicating that the position and number of nitro groups significantly influence the adsorption process.

The presence of the ethyl group in this compound would likely increase its hydrophobicity compared to 4-nitrophenol, which could enhance its adsorption onto activated carbon from aqueous solutions. However, the ethyl group could also introduce steric effects that might alter its interaction with the pore structure of the carbon. Biological treatment combined with powdered activated carbon has also been successfully used for liquid wastes containing nitrophenols.

Table 3: Activated Carbon Adsorption Efficiency for 4-Nitrophenol (4-NP)

Activated Carbon SourceTarget CompoundAdsorbent DoseInitial ConcentrationRemoval EfficiencyAdsorption CapacitySource
Acacia glauca Sawdust4-Nitrophenol2 g/L50 ppm96.40%25.93 mg/g
Coal-based Powdered ACp-Nitrophenol3.5 g in 500 mL1 g/LNot specified142.0 mg/g

Polymeric Adsorbents and Resin-Based Technologies

Polymeric adsorbents and ion-exchange resins offer an alternative to activated carbon, with the advantage of being regenerable under mild conditions, which can make them more cost-effective. These synthetic materials are spherical beads with a defined pore structure and can be tailored to be polar or non-polar to selectively target different molecules.

There is no specific data on the use of polymeric resins for the removal of this compound. However, their effectiveness has been demonstrated for other nitrophenols. For example, a study comparing a custom-synthesized polymeric adsorbent (P1n) with the commercial resin Amberlite XAD-4 for p-nitrophenol removal found that the P1n adsorbent achieved a removal efficiency of 90.9%, significantly higher than the 66.5% achieved by XAD-4 under the same conditions. The adsorption mechanism for non-polar resins like those based on polystyrene-divinylbenzene (e.g., Amberlite XAD-4) is primarily driven by van der Waals forces and hydrophobic interactions. For polar resins, such as those based on methacrylic acid esters, hydrogen bonding can play a significant role.

Given its structure, this compound, being a relatively non-polar organic molecule, would likely be effectively removed from water using non-polar polymeric resins. The Amberlite XAD-7 resin has been noted for its use in removing 4-nitrophenol from industrial wastewater.

Table 4: Performance of Polymeric Resins in p-Nitrophenol Removal

Resin TypeTarget CompoundAdsorbent ConcentrationRemoval EfficiencySource
Amberlite XAD-4p-Nitrophenol0.2 g / 100 mL66.50%
Synthesized Polymer (P1n)p-Nitrophenol0.2 g / 100 mL90.90%
Purolite A-5102-NitrophenolNot specifiedHigh removal, pH-dependent

Membrane Separation Processes for Nitrophenol-Containing Wastewater

Membrane separation has become a notable technology for treating wastewater laden with nitrophenol compounds, valued for its high efficiency, straightforward operation, and suitability for continuous processes. tandfonline.comrsc.org These technologies employ semi-permeable membranes to isolate contaminants from water through mechanisms such as size exclusion, electrostatic repulsion, and variations in hydrophobicity. researchgate.net Among the available membrane techniques, nanofiltration (NF) and emulsion liquid membranes (ELM) have demonstrated considerable potential for nitrophenol removal. tandfonline.comnih.gov

Nanofiltration (NF), a pressure-driven process, utilizes both size and charge exclusion, which makes it effective for the removal of low molecular weight organic compounds like nitrophenols. nih.govmdpi.com Research has confirmed high removal efficiencies for 4-nitrophenol (4-NP) with NF membranes. For example, blended nanofiltration membranes made from polyphenylsulfone (PPSU) and polyethersulfone (PES) have achieved a removal rate of approximately 99% for 4-NP. nih.govnih.gov The effectiveness of NF membranes is subject to operational factors including the pH and initial concentration of the feed solution. nih.govresearchgate.net The separation in NF often relies on the electrostatic repulsion between the charged surface of the membrane and the dissociated nitrophenol ions, a phenomenon that is particularly effective at pH levels above the compound's acid dissociation constant (pKa).

Emulsion liquid membrane (ELM) technology represents another sophisticated separation method that has been proven highly effective for extracting nitrophenols from water, even when present in very low concentrations. tandfonline.com An ELM system consists of a double emulsion (water-in-oil-in-water, or W/O/W), where the organic liquid phase serves as the membrane that separates the external feed phase from the internal stripping phase. tandfonline.comtandfonline.com The movement of the solute is propelled by the concentration difference between the external and internal aqueous phases. tandfonline.com Studies focusing on the removal of 4-NP with an ELM system—using hexane (B92381) as a diluent, Span 80 as a surfactant, and sodium carbonate or sodium hydroxide (B78521) as the internal stripping agent—have documented removal efficiencies greater than 99%. tandfonline.comtandfonline.com The success of the ELM process hinges on several parameters, such as the formulation of the membrane phase, the concentration of the stripping agent within the internal phase, the volume ratio between the emulsion and the external phase, and the speed of agitation. tandfonline.comtandfonline.com

Table 1: Performance of Membrane Separation Processes for 4-Nitrophenol Removal

Membrane TypeKey ComponentsTarget PollutantRemoval Efficiency (%)
Nanofiltration (NF)Polyphenylsulfone (PPSU) / Polyethersulfone (PES) blend4-Nitrophenol~99 nih.govnih.gov
Emulsion Liquid Membrane (ELM)Hexane (diluent), Span 80 (surfactant), Sodium Carbonate (stripping agent)4-Nitrophenol>99 tandfonline.com
Emulsion Liquid Membrane (ELM)Kerosene (diluent), Span 80 (surfactant), Sodium Hydroxide (stripping agent)4-Nitrophenol98 tandfonline.com

Graphene and Nanomaterial Adsorbents for Wastewater Detoxification

Graphene-based materials, which include graphene oxide (GO) and reduced graphene oxide (rGO), have shown considerable promise for the adsorption of nitrophenols. nih.govchemmethod.com The mechanisms driving adsorption are intricate, involving hydrogen bonding, π-π stacking, and electrostatic or electron donor-acceptor (EDA) interactions between the surface of the graphene and the nitrophenol molecules. chemmethod.commdpi.com Graphene oxide, with its wealth of oxygen-containing functional groups such as hydroxyl, carboxyl, and epoxy groups, can effectively bind to nitrophenol molecules. nih.govmdpi.com The functionalization of GO can further augment its adsorption abilities. For instance, a GO composite functionalized with 3-amino-5-mercapto-1,2,4-triazole (B94436) (GO-ATT) displayed a significant adsorption capacity for p-nitrophenol, with removal being driven by a combination of electrostatic forces, π-π stacking, and hydrogen bonding. mdpi.com In a similar vein, graphene oxide-supported β-cyclodextrin has been engineered as an efficient adsorbent for p-nitrophenol, reaching an adsorption capacity of 117.28 mg/g at a temperature of 313 K. researchgate.net Theoretical calculations also lend support to the idea that functionalized graphene structures are more efficient at removing phenol (B47542) contaminants than pristine graphene. chemmethod.comchemmethod.com

Beyond graphene, other nanomaterials have been effectively used for the removal of nitrophenols. Nano-zeolites, for example, have demonstrated high adsorption capacities for several nitrophenol isomers, with maximum capacities recorded at 125.7 mg/g for meta-nitrophenol, 143.8 mg/g for ortho-nitrophenol, and 156.7 mg/g for para-nitrophenol. researchgate.net Magnetic nanoparticles have been integrated into treatment systems to simplify the separation of adsorbents post-treatment. An emulsion liquid membrane system that utilized magnetic Fe₂O₃ nanoparticles in conjunction with an ionic liquid achieved a 99% removal rate for 4-nitrophenol in only one minute. mst.edu Nanocomposites, such as those combining graphene oxide with montmorillonite (B579905), have been developed for the concurrent removal of heavy metals and p-nitrophenol, achieving a removal efficiency of 96.82% for p-nitrophenol in a single-contaminant system. nih.gov

Table 2: Adsorption Capacities of Various Nanomaterials for Nitrophenol Removal

AdsorbentTarget PollutantAdsorption Capacity (mg/g)Key Findings
Graphene Oxide–Supported β-Cyclodextrinp-Nitrophenol117.28Adsorption is a spontaneous and endothermic process. researchgate.net
Nano Zeolite (NZ)o-Nitrophenol143.8The adsorption behavior is well-described by the Freundlich isotherm model. researchgate.net
Nano Zeolite (NZ)p-Nitrophenol156.7The adsorption behavior is well-described by the Freundlich isotherm model. researchgate.net
Montmorillonite-Graphene Oxide Composite (MGC)p-Nitrophenol- (96.82% removal)The predominant mechanism of adsorption was physisorption. nih.gov
3-amino-5-mercapto-1,2,4-triazole functionalized GO (GO-ATT)p-Nitrophenol~40 (0.287 mmol/g)Removal mechanisms include electrostatic interactions, π-π stacking, and hydrogen bonding. mdpi.com

Hybrid and Integrated Treatment Systems for Complex Effluents

To address the shortcomings of individual treatment methods and to improve the breakdown of persistent pollutants like nitrophenols in complex industrial wastewater, hybrid and integrated systems have been engineered. researchgate.netmdpi.com These systems amalgamate various physical, chemical, and biological processes to attain superior removal efficiencies, manage variable pollutant concentrations, and enhance economic viability. researchgate.netnih.gov

A notable illustration of an integrated system is the photocatalytic membrane reactor (PMR), which combines photocatalysis with membrane separation for a synergistic effect. chimicatechnoacta.rumdpi.com Within a PMR, the photocatalyst may be either suspended in the reaction solution or affixed to the membrane's surface. chimicatechnoacta.ruresearchgate.net The membrane's role is to hold back the photocatalyst and to separate the purified, clear effluent, which facilitates continuous operation and the reuse of the catalyst. mdpi.comresearchgate.net Research into the degradation of 4-nitrophenol in PMRs using catalysts like TiO₂ or other catalysts that respond to visible light has yielded positive outcomes. For instance, a submerged PMR equipped with a Fe(III)-ZnS/g-C₃N₄ photo-Fenton catalyst accomplished a 91.6% removal of p-nitrophenol when exposed to simulated solar light. mdpi.com A primary obstacle in the operation of PMRs is membrane fouling, which can be controlled by optimizing operational parameters such as catalyst concentration and the rate of aeration. mdpi.comuni-due.de

Another potent hybrid strategy is the fusion of adsorption with biological treatment. researchgate.net Adsorption can be employed as a preliminary step to lower the concentration of toxic nitrophenols to levels that are not harmful to the microorganisms in the subsequent biological treatment phase. researchgate.net Integrated membrane-aerated bioreactor systems have also been developed to boost the biodegradation of p-nitrophenol. In one such configuration, a pre-anoxic zone was used for detoxification and to improve denitrification, resulting in an average removal rate for p-nitrophenol of 95.86% with an influent concentration of 500 mg/L. nih.gov

Table 3: Performance of Hybrid and Integrated Systems for Nitrophenol Removal

System TypeKey Components/ProcessTarget PollutantRemoval Efficiency (%)Key Findings
Submerged Photocatalytic Membrane Reactor (PMR)Fe(III)-ZnS/g-C₃N₄ catalyst, membranep-Nitrophenol91.6Demonstrated effective degradation under simulated solar light. mdpi.com
Integrated Membrane-Aerated BioreactorAnoxic and aerated zones, silicone rubber membranep-Nitrophenol95.86The pre-anoxic zone enhanced both detoxification and denitrification. nih.gov
Anaerobic Reactor + Algal PondGraphene nanoparticles, anaerobic bacteria, algae4-Nitrophenol83.7 (reactor), 91.6 (overall)Graphene facilitated the reduction of 4-NP to 4-AP. bu.edu.eg
Photocatalytic Membrane Reactor (PMR)Immobilized TiO₂ catalyst, polymeric membrane4-Nitrophenol~50Allowed for the continuous reuse of the photocatalyst. researchgate.net

Analytical Methodologies for the Quantification and Characterization of 2 Ethyl 4 Nitrophenol

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of 2-Ethyl-4-nitrophenol, providing the necessary separation from interfering compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages for the analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for the quantification of nitrophenolic compounds, including this compound. This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.

Detailed research findings indicate that reverse-phase HPLC is particularly effective for the separation of nitrophenol isomers. nih.govnih.gov The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is critical for achieving optimal separation. nih.govnih.govsielc.com For instance, a mobile phase consisting of acetonitrile and water is commonly employed. sielc.com To enhance the separation of acidic compounds like nitrophenols, the pH of the mobile phase is often adjusted. An acidic mobile phase, such as one containing phosphoric acid, ensures that the phenolic hydroxyl group remains protonated, leading to better peak shape and retention. sielc.com For applications requiring mass spectrometry compatibility, volatile acids like formic acid are used instead of phosphoric acid. sielc.com UV detection is typically performed at a wavelength where the nitrophenol exhibits strong absorbance, often around 280 nm or 290 nm. nih.govnih.govacademicjournals.org

Table 1: Illustrative HPLC-UV Conditions for Nitrophenol Analysis Note: This table presents typical conditions for the analysis of nitrophenols, which are applicable to this compound.

ParameterConditionSource
Column C18 reverse-phase nih.govnih.gov
Mobile Phase Acetonitrile/Water with Phosphoric Acid sielc.com
Methanol/Citrate Buffer (pH 6.2) nih.govnih.gov
Detection UV at 290 nm nih.govnih.gov
Flow Rate 1.0 mL/min nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound and its metabolites. GC separates volatile compounds in a gaseous mobile phase, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of fragmented ions.

A significant challenge in the GC analysis of nitrophenols is their polarity and potential for interaction with active sites in the GC system, which can lead to poor chromatographic performance. researchgate.net To overcome this, a derivatization step is often necessary to convert the polar hydroxyl group into a less polar and more volatile derivative. researchgate.net This enhances sensitivity and improves peak shape.

GC-MS has been instrumental in identifying metabolites of similar compounds, such as 2-chloro-4-nitrophenol (B164951), where degradation products like 2-chlorohydroquinone and hydroquinone (B1673460) have been identified. europa.eu The analysis of radiolysis products of nitrophenol isomers by GC-MS has also revealed the formation of various chlorinated and rearranged products, demonstrating the technique's utility in elucidating complex reaction pathways. akjournals.comakjournals.com For instance, in the radiolysis of o-nitrophenol, products such as isomeric di- and trichlorophenols and chloronitrophenols were identified. akjournals.comakjournals.com This suggests that potential metabolites of this compound could involve hydroxylation, reduction of the nitro group, or other biotransformations, which can be effectively identified using GC-MS.

Table 2: Potential Metabolites of Nitrophenols Identified by GC-MS Note: This table is based on findings for related nitrophenolic compounds and suggests potential metabolic pathways for this compound.

Parent CompoundIdentified Metabolite/ProductAnalytical ContextSource
2-chloro-4-nitrophenol2-chlorohydroquinoneBiodegradation study europa.eu
2-chloro-4-nitrophenolhydroquinoneBiodegradation study europa.eu
o-nitrophenolchloronitrophenolsRadiolysis study akjournals.comakjournals.com
o-nitrophenoltrichlorophenolsRadiolysis study akjournals.comakjournals.com

Miniaturized and High-Throughput Chromatographic Methods

In recent years, there has been a trend towards the miniaturization of analytical systems to reduce solvent consumption, increase sample throughput, and enable on-site analysis. For nitrophenols, miniaturized chromatographic methods have been developed that offer high sensitivity and efficiency.

One such approach involves the use of a wet scrubbing system for online preconcentration of atmospheric nitrophenol isomers, followed by analysis using HPLC coupled with atmospheric pressure chemical ionization-tandem mass spectrometry (HPLC-APCI-MS/MS). rsc.org This method allows for the continuous monitoring of both gaseous and particulate phases of nitrophenols in the atmosphere. rsc.org

Another miniaturized technique is dispersive membrane microextraction (DMME), which has been applied to the extraction of substituted phenols from complex matrices like honey. mdpi.com This method, coupled with HPLC, provides a rapid and efficient two-step analysis involving sonication followed by chromatographic separation. mdpi.com These miniaturized approaches represent the forefront of analytical technology for the sensitive and high-throughput determination of this compound in environmental and biological samples.

Sample Preparation and Enrichment Strategies

Due to the often low concentrations of this compound in environmental and biological samples, a preconcentration or enrichment step is typically required prior to chromatographic analysis. This step serves to increase the analyte concentration to a level detectable by the instrument and to remove interfering matrix components.

Solid-Phase Extraction (SPE) for Trace Analysis

Solid-Phase Extraction (SPE) is a widely adopted technique for the preconcentration and cleanup of phenolic compounds from aqueous samples. academicjournals.org The method involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of an appropriate solvent.

For nitrophenols, polymeric sorbents are often preferred due to their ability to effectively retain both polar and non-polar compounds. chem-soc.si The selection of the sorbent and elution solvent is critical for achieving high recovery rates. Studies have shown that for a range of phenols, including nitrophenols, recoveries can be greater than 90%. nih.gov The pH of the sample is often adjusted to below 2 to ensure that the phenolic compounds are in their non-ionized form, which enhances their retention on non-polar sorbents. academicjournals.org

Table 3: Recovery of Phenolic Compounds Using Solid-Phase Extraction Note: This table shows recovery data for various phenols from water samples, demonstrating the effectiveness of SPE for this class of compounds.

CompoundSorbent TypeElution SolventMean % RecoverySource
Phenol (B47542)Polystyrene-divinylbenzeneMethanol67.9 academicjournals.org
2-Nitrophenol (B165410)Polystyrene-divinylbenzeneMethanol91.8 academicjournals.org
4-Nitrophenol (B140041)Polystyrene-divinylbenzeneMethanol99.6 academicjournals.org
2,4-Dinitrophenol (B41442)Polystyrene-divinylbenzeneMethanol83.7 academicjournals.org
PentachlorophenolPolystyrene-divinylbenzeneMethanol91.1 academicjournals.org

Electromembrane Extraction (EME) for Wastewater Samples

Electromembrane Extraction (EME) is an innovative and efficient sample preparation technique for the selective extraction of ionizable analytes from complex aqueous samples, such as industrial wastewater. researchgate.net In EME, an electrical potential is applied across a supported liquid membrane (SLM), which facilitates the migration of charged analytes from the sample (donor phase) into an acceptor phase. nih.gov

For the extraction of acidic compounds like this compound, the donor phase (sample) is typically adjusted to a neutral or slightly basic pH to ensure the analyte is in its ionized (anionic) form. The acceptor phase is made basic to deprotonate the analyte as it enters, effectively trapping it. Aliphatic alcohols, such as 1-octanol, have been shown to be effective as the SLM for the extraction of nitrophenols. researchgate.net This technique offers high enrichment factors and excellent sample cleanup. For instance, in the EME of 2-nitrophenol and 4-nitrophenol, enrichment factors of 36 and 72, respectively, have been achieved. researchgate.net

Table 4: Optimized Parameters for Electromembrane Extraction of Nitrophenols Note: This table provides typical conditions for the EME of nitrophenols from wastewater, which would be applicable for this compound.

ParameterConditionRationale/EffectSource
Supported Liquid Membrane (SLM) 1-OctanolProvides an efficient medium for analyte transport. researchgate.net
Donor Phase pH 7.5Ensures nitrophenol is in its anionic form for migration. researchgate.net
Acceptor Phase pH 12Traps the analyte in the acceptor phase. researchgate.net
Applied Voltage 100 VDriving force for the electrokinetic migration. researchgate.net
Extraction Time 15 minOptimal time to achieve high enrichment. researchgate.net

Spectroscopic Characterization Methods

The unequivocal identification and quantification of this compound rely on a suite of spectroscopic techniques. These methods provide detailed information about its molecular structure, functional groups, and electronic properties, which are essential for its characterization and analysis in various matrices.

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The resulting spectra offer a molecular fingerprint, allowing for the identification of functional groups and elucidation of the molecular structure of this compound.

The IR and Raman spectra of nitrophenols are characterized by vibrations of the nitro group (NO₂), the hydroxyl group (-OH), the ethyl group (-CH₂CH₃), and the phenyl ring. For instance, studies on related nitrophenol isomers show characteristic Raman peaks for the asymmetric and symmetric stretching vibrations of the nitro group. spectroscopyonline.com The deformation of C-H bonds also gives rise to distinct peaks in the Raman spectrum. spectroscopyonline.com

In a study of 2-nitrophenol, the experimental IR and Raman data were compared with computational data to assign the vibrational bands completely. longdom.org This approach helps in understanding the complex vibrational modes where motions of the -OH, -NO₂, and the phenyl ring are often mixed. researchgate.net The specific vibrational frequencies for this compound would be influenced by the electronic effects and steric interactions of the ethyl and nitro substituents on the phenol ring.

Key Vibrational Modes for this compound:

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretching3200-3600
C-O Stretching1150-1250
Nitro (-NO₂)Asymmetric Stretching1500-1560
Symmetric Stretching1335-1385
Ethyl (-CH₂CH₃)C-H Stretching2850-3000
C-H Bending1375-1470
Phenyl RingC=C Stretching1400-1600
C-H Bending (out-of-plane)690-900

This table presents expected ranges based on typical values for related compounds. Actual peak positions for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive confirmation of the molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for an unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit distinct signals for the aromatic protons, the ethyl group protons, and the phenolic hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating ethyl and hydroxyl groups. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, provide information about the substitution pattern on the benzene (B151609) ring. The ethyl group will show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The chemical shift of the phenolic -OH proton can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are affected by the substituents. The carbon attached to the nitro group will be shifted downfield, while the carbons bearing the hydroxyl and ethyl groups will also show characteristic shifts. The two carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity
-OHVariable (e.g., 5.0-10.0)Singlet
Aromatic-H7.0-8.5Doublets, Doublet of Doublets
-CH₂-~2.6Quartet
-CH₃~1.2Triplet
¹³C NMR Predicted Chemical Shift (ppm)
C-OH150-160
C-NO₂140-150
Aromatic C115-140
-CH₂-~23
-CH₃~15

This table is predictive and based on general principles and data for similar compounds. Actual values may differ.

UV-Visible Spectroscopy for Quantitative Analysis and Reaction Monitoring

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of nitrophenols and for monitoring reactions involving these compounds. This compound, like other nitrophenols, exhibits strong UV absorbance due to electronic transitions within the molecule.

The position and intensity of the absorption maximum (λmax) are sensitive to the solvent and the pH of the solution. chem-soc.si In neutral or acidic solutions, 4-nitrophenol typically shows an absorption peak around 317-318 nm. researchgate.netrsc.org However, in basic solutions (pH > 7.5), the phenolic proton is abstracted, forming the 4-nitrophenolate (B89219) ion, which results in a bathochromic shift (a shift to a longer wavelength) of the absorption maximum to around 400-413 nm. researchgate.netmdpi.comemerginginvestigators.orgwikipedia.org This color change to yellow is a hallmark of nitrophenols in alkaline media. emerginginvestigators.orgwikipedia.org The isosbestic point, where the molar absorptivity of the acidic and basic forms are equal, for 4-nitrophenol is at 348 nm. wikipedia.org

This distinct pH-dependent spectral shift allows for the accurate determination of pKa values for phenolic compounds. chem-soc.si It also forms the basis for many quantitative analytical methods. For instance, the concentration of 4-nitrophenol and its metabolites in biological samples has been quantified using HPLC with UV-Vis detection. nih.gov

Furthermore, the reduction of the nitro group to an amino group can be readily monitored by UV-Vis spectroscopy. The disappearance of the characteristic peak of the nitrophenolate ion at around 400 nm and the appearance of a new peak for the corresponding aminophenol at a lower wavelength (around 300 nm) allows for the kinetic analysis of the reaction. rsc.orgmdpi.com This makes UV-Vis spectroscopy a valuable tool for studying the catalytic reduction of nitrophenols. researchgate.netmdpi.com

UV-Vis Absorption Data for Nitrophenols:

Compound FormpHλmax (nm)Appearance
4-Nitrophenol< 5.4~317Colorless
4-Nitrophenolate> 7.5~405Yellow

This table is based on data for 4-nitrophenol and is expected to be very similar for this compound.

Theoretical and Computational Investigations of 2 Ethyl 4 Nitrophenol

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for modeling the molecular properties of 2-ethyl-4-nitrophenol. These methods allow for the prediction of the molecule's geometry, electronic environment, and energetic properties, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT studies would focus on how the electron density is distributed across the molecule and how this distribution influences its reactivity. The presence of an electron-donating ethyl group at the ortho position and a strong electron-withdrawing nitro group at the para position creates a unique electronic environment on the phenol (B47542) ring.

DFT calculations can predict various reactivity descriptors. While direct studies on this compound are scarce, research on similar molecules like 2-isopropyl-5-methyl-4-nitrophenol (B2404095) and other substituted phenols shows that DFT methods, such as those using the CAM-B3LYP functional with a 6-311G+dp basis set, can accurately predict properties like pKa values. For this compound, the ethyl group would be expected to slightly increase the electron density on the aromatic ring through an inductive effect, while the nitro group strongly withdraws electron density via both inductive and resonance effects. This interplay governs the molecule's reactivity, particularly towards electrophilic and nucleophilic attack. Studies on other substituted phenols have demonstrated that electron-donating groups can stabilize the phenoxy radical, which is important in abstraction reactions. acs.org

Analysis of Molecular Orbitals and Charge Distribution

The molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic transitions and reactivity. In this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom of the hydroxyl group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In a comparative context with 4-nitrophenol (B140041), the introduction of the ethyl group at the 2-position would likely raise the energy of the HOMO due to its electron-donating nature, potentially leading to a slightly smaller HOMO-LUMO gap and thus, a marginal increase in reactivity.

Natural Bond Orbital (NBO) analysis can further elucidate the charge distribution, revealing the partial charges on each atom. In this compound, the oxygen atoms of the nitro group would carry significant negative charges, while the nitrogen atom and the carbon atom attached to it would be positively charged. The phenolic oxygen would also have a partial negative charge. This charge distribution is critical in determining intermolecular interactions and the sites of potential chemical attack. For instance, studies on p-nitrophenol sodium-bisulfate have utilized NBO analysis to understand charge delocalization and intermolecular interactions. rsc.orgtandfonline.com

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from a DFT analysis of this compound, based on typical values for similar compounds.

Calculated PropertyHypothetical ValueSignificance
HOMO Energy -6.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy -2.0 eVRepresents the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap 4.5 eVCorrelates with the chemical stability and reactivity of the molecule.
Dipole Moment 4.0 DA measure of the overall polarity of the molecule, influencing its solubility and intermolecular forces.

Thermochemical Properties and Reaction Energetics

Computational methods can provide valuable data on the thermochemical properties of this compound, such as its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). These properties are essential for predicting the feasibility and spontaneity of chemical reactions involving this compound.

The reaction energetics of processes like oxidation, reduction, and degradation can also be modeled. For example, the O-H bond dissociation energy (BDE) is a critical parameter for predicting the antioxidant activity of phenols. The electron-withdrawing nitro group in this compound would be expected to increase the O-H BDE compared to phenol, making it a less effective radical scavenger. DFT methods have been shown to reliably predict BDEs for substituted phenols. acs.org

An illustrative data table for the predicted thermochemical properties of this compound is presented below.

Thermochemical PropertyPredicted ValueUnit
Standard Enthalpy of Formation (gas) -150kJ/mol
Standard Gibbs Free Energy of Formation (gas) -30kJ/mol
Standard Entropy (gas) 400J/(mol·K)

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in mapping out the potential reaction pathways for the degradation of this compound, identifying transition states, and predicting the formation of byproducts.

Transition State Analysis and Activation Energy Calculations

The degradation of nitrophenols in the environment can occur through various mechanisms, including photocatalysis and reaction with radical species like hydroxyl radicals (•OH). nih.gov Computational methods can be used to model these reaction pathways by locating the transition state structures and calculating the associated activation energies. The transition state is the highest energy point along the reaction coordinate, and the activation energy is the energy barrier that must be overcome for the reaction to proceed.

For this compound, a likely degradation pathway initiated by •OH radicals would involve the addition of the radical to the aromatic ring or abstraction of the hydrogen atom from the phenolic hydroxyl group. Theoretical studies on the degradation of p-nitrophenol have shown that OH-addition reactions are highly feasible. nih.gov The presence of the ethyl group in this compound could influence the regioselectivity of the •OH attack due to steric hindrance and its electron-donating effect.

Calculating the activation energies for different potential pathways allows for the determination of the most favorable reaction mechanism. For example, a lower activation energy indicates a faster reaction rate. While specific activation energies for this compound degradation are not documented, computational studies on related reactions, such as the hydrolysis of ethyl 4-nitrophenyl carbonate, have utilized DFT to understand how substituents affect activation energies by stabilizing transition states. vulcanchem.com

A hypothetical data table for the calculated activation energies of different degradation steps is shown below.

Reaction StepCalculated Activation Energy (kcal/mol)Reaction Type
•OH addition to C3 8.5Electrophilic Addition
•OH addition to C5 9.2Electrophilic Addition
H-abstraction from -OH 12.0Radical Abstraction

Simulation of Degradation Pathways and Byproduct Formation

By mapping the entire potential energy surface of the reaction, computational simulations can predict the likely degradation pathways and the structure of the resulting byproducts. For this compound, degradation is expected to proceed through a series of intermediate species.

Following the initial attack by a radical, the resulting intermediate can undergo further reactions such as ring-opening, denitrification, or the formation of other substituted phenols. For example, the degradation of 4-nitrophenol is known to produce intermediates like 4-nitrocatechol (B145892) and hydroquinone (B1673460). cdc.gov Similarly, the degradation of this compound would likely lead to the formation of ethyl-substituted catechols and other aromatic and aliphatic fragments. In some degradation processes, chlorinated byproducts such as 2-chloro-4-nitrophenol (B164951) have been observed from 4-nitrophenol, and similar pathways could be possible for the ethylated analog under certain conditions. mdpi.com

The simulation of these pathways provides a molecular-level understanding of the degradation process, which is crucial for developing effective remediation strategies for environmental contaminants. While experimental identification of transient intermediates can be challenging, computational chemistry offers a powerful predictive tool to guide such investigations.

Non-Covalent Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks in Crystalline Structures

In the case of this compound, the hydroxyl group is ortho to the ethyl group and para to the nitro group. This arrangement suggests the potential for intermolecular hydrogen bonding. Unlike ortho-nitrophenol, where a strong intramolecular hydrogen bond forms between the adjacent hydroxyl and nitro groups, the para-positioning of the nitro group in this compound makes intramolecular hydrogen bonding impossible. quora.comdoubtnut.com Therefore, in the solid state, it is highly probable that molecules of this compound engage in intermolecular hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to an oxygen atom of the nitro group of a neighboring molecule. rsc.org This is similar to the behavior observed in p-nitrophenol, which forms extensive intermolecular hydrogen bonding networks in its crystalline form. quora.comdoubtnut.com

Stacking Interactions and Molecular Packing

Aromatic rings, such as the one in this compound, are capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the solid state, these stacking interactions, in conjunction with hydrogen bonding, will determine the molecular packing.

The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl and ethyl groups creates a polarized aromatic system. This polarization can favor offset or parallel-displaced π-π stacking arrangements, where the electron-rich portion of one ring interacts favorably with the electron-poor portion of an adjacent ring. This type of stacking is common in nitro-substituted aromatic compounds. nih.govresearchgate.net

The ethyl group at the 2-position will likely have a significant influence on the molecular packing. Its steric bulk will affect how closely the aromatic rings can approach each other and the geometry of the stacking. It may lead to a less dense packing compared to a less substituted nitrophenol. Studies on substituted aromatic systems have shown that the relative position of substituents has a profound influence on the strength and geometry of π-π stacking interactions. nih.gov The interplay between the hydrogen bonding network and these stacking interactions will ultimately define the three-dimensional supramolecular architecture of crystalline this compound.

Structure-Activity Relationship (SAR) Studies for Nitrophenols

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a compound to its biological or environmental activity. For nitrophenols, QSAR models are crucial for predicting their environmental fate and toxicity.

Correlation of Molecular Descriptors with Environmental Fate Parameters

The environmental fate of nitrophenols is largely determined by their physicochemical properties, which can be quantified by molecular descriptors. These descriptors can then be correlated with environmental parameters such as water solubility, octanol-water partition coefficient (log K_ow_), and soil sorption coefficient (K_oc_).

Several QSAR studies have been conducted on nitrophenols, demonstrating strong correlations between their molecular descriptors and environmental fate parameters. mdpi.comoup.com Key molecular descriptors for nitrophenols include:

Lipophilicity (log K_ow_): This descriptor is a measure of a chemical's tendency to partition between an organic phase (octanol) and an aqueous phase. It is a critical parameter for assessing bioaccumulation potential. For alkylphenols, a very close correlation has been found between graph-theoretical parameters and log K_ow_. nih.gov

Acidity (pKa): The pKa value indicates the tendency of the phenolic proton to dissociate in an aqueous solution. This is important as the neutral and ionized forms of the molecule have different solubilities, sorption behaviors, and toxicities. oup.com

Quantum Chemical Descriptors: These include parameters like the energy of the highest occupied molecular orbital (E_HOMO_), the energy of the lowest unoccupied molecular orbital (E_LUMO_), and dipole moment. These descriptors relate to the molecule's reactivity and interaction potential.

The introduction of an ethyl group at the 2-position of 4-nitrophenol to form this compound would be expected to alter these descriptors. The ethyl group is hydrophobic, which would likely increase the log K_ow_ value compared to 4-nitrophenol, suggesting a greater tendency to partition into organic matter in the environment. The electronic effect of the ethyl group is weakly electron-donating, which might slightly increase the pKa compared to 4-nitrophenol, making it a slightly weaker acid.

Table 1: Predicted Molecular Descriptors for this compound and Related Compounds Note: The values for this compound are predicted and intended for comparative purposes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPHydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C8H9NO3167.162.013
4-NitrophenolC6H5NO3139.111.913
2-Nitrophenol (B165410)C6H5NO3139.112.013
PhenolC6H6O94.111.511

Source: Predicted values from PubChem. uni.lunih.gov

Predictive Modeling for Degradation Rates and Pathways

Predictive models for the degradation of nitrophenols are essential for assessing their persistence in the environment. Degradation can occur through various mechanisms, including biodegradation and photodegradation.

QSAR models have been developed to predict the biodegradability of nitrophenols. jebas.org These models often use descriptors related to molecular size, shape, and electronic properties to predict the rate of microbial degradation. The presence of the nitro group generally makes these compounds more resistant to degradation. jebas.org The addition of an alkyl group, such as the ethyl group in this compound, can have a variable effect. In some cases, alkylation can increase persistence by increasing hydrophobicity and steric hindrance, making it more difficult for microbial enzymes to access the aromatic ring. researchgate.net However, the alkyl chain itself can sometimes provide a site for initial enzymatic attack, potentially leading to different degradation pathways.

Models for the photodegradation of nitrophenols in the atmosphere and water have also been developed. nih.gov These processes are influenced by the compound's ability to absorb light and react with photochemically generated species like hydroxyl radicals. The substitution pattern on the aromatic ring affects the absorption spectrum and the susceptibility to radical attack.

For this compound, it is anticipated that its degradation would follow general pathways observed for other nitrophenols, such as reduction of the nitro group to an amino group, followed by ring cleavage. However, the rate of degradation would likely be influenced by the ethyl substituent. Predictive models that incorporate descriptors accounting for both the electronic effects of the nitro and hydroxyl groups and the steric and hydrophobic effects of the ethyl group would be necessary for an accurate assessment of its environmental persistence. ecetoc.org

Q & A

Basic: What are the key chemical identifiers and IUPAC nomenclature rules for 2-Ethyl-4-nitrophenol?

Answer:
this compound is systematically named using IUPAC rules: the parent compound is phenol, with a nitro (-NO₂) group at position 4 and an ethyl (-CH₂CH₃) group at position 2. Key identifiers include its molecular formula (C₈H₉NO₃), CAS Registry Number (if available), and spectral data (e.g., NMR, IR) for structural confirmation. Distinguishing it from isomers (e.g., 3-ethyl-4-nitrophenol) requires chromatographic separation (HPLC/GC-MS) coupled with mass spectrometry .

Basic: What methodological approaches are recommended for quantifying this compound in aqueous samples?

Answer:

  • Colorimetric Assays : Hydrolyze chitinase substrates to release 4-nitrophenol derivatives, which ionize in basic pH and absorb at 405–420 nm. Prepare standard solutions (e.g., 750 µM in citrate buffer, pH 4.8) with chloroform as a preservative .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 310–320 nm) or GC-MS after derivatization (e.g., silylation) to enhance volatility. Calibrate with certified reference materials (e.g., 4-nitrophenol solution, 5000 µg/mL in methanol) .

Basic: What are the primary hazards associated with this compound exposure in laboratory settings?

Answer:

  • Acute Toxicity : Skin/eye irritation and methemoglobinemia due to nitro group reduction. Use PPE (gloves, goggles) and work in fume hoods.
  • Exposure Monitoring : Conduct personal air sampling (OSHA 1910.1020 compliance) and assess area concentrations using NIOSH Method 2016 for nitrophenols .

Advanced: How can researchers address gaps in toxicokinetic data for this compound, particularly regarding placental transfer?

Answer:

  • Experimental Design : Use pregnant rodent models to study oral/dermal exposure routes. Measure maternal-fetal distribution via LC-MS/MS in plasma and tissues.
  • Biomarkers : Identify metabolites (e.g., glucuronide conjugates) as exposure indicators. Compare interspecies toxicokinetics using physiologically based pharmacokinetic (PBPK) modeling .
  • Data Gaps : Prioritize studies on placental barrier permeability and fetal hemoglobin affinity, which are critical for developmental toxicity risk assessment .

Advanced: What strategies are effective for reconciling contradictory data on the environmental persistence of this compound across studies?

Answer:

  • Meta-Analysis Framework : Screen 1,200+ studies (PubMed, TOXCENTER) using inclusion criteria (e.g., spatiotemporal variation, soil/water matrices). Apply statistical tools (e.g., random-effects models) to quantify heterogeneity .
  • Confounding Factors : Control for variables like pH (affects nitro-group stability) and microbial activity. Validate degradation rates via OECD 301B ready biodegradability tests .

Advanced: How should in vivo experimental designs be structured to evaluate the chronic toxicity of this compound?

Answer:

  • Dose-Response Studies : Use OECD TG 452 guidelines: expose rodents to 0–100 mg/kg/day for 12–24 months. Monitor hematological, hepatic, and renal endpoints.
  • Histopathology : Analyze organ tissues (liver, spleen) for nitroaromatic compound-induced lesions. Include positive controls (e.g., 4-nitrophenol) for comparative toxicodynamics .
  • Data Validation : Cross-reference results with existing databases (e.g., NTP Chemical Effects in Biological Systems) to identify novel toxicity mechanisms .

Advanced: What computational tools are suitable for predicting the reactivity of this compound in environmental matrices?

Answer:

  • QSAR Models : Use EPI Suite to estimate biodegradation half-lives and ECOSAR for aquatic toxicity predictions.
  • Molecular Dynamics : Simulate nitro-group reduction pathways using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets. Validate with experimental redox potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.